Methylophiopogonone B

概要

説明

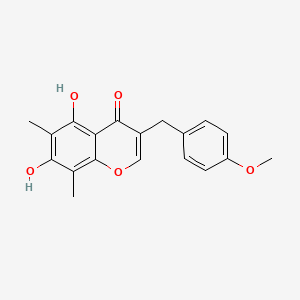

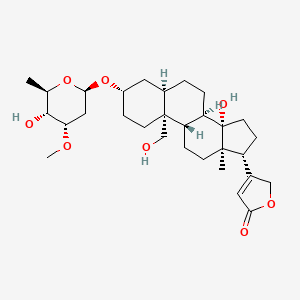

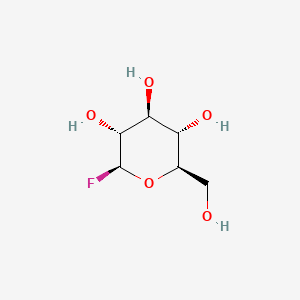

メチルオフィオポゴノンBは、伝統的な漢方薬であるオフィオポゴン・ジャポニクス(Ophiopogon japonicus)の根に含まれるホモイソフラボノイド化合物です。 この化合物は、その強力な抗酸化作用と抗腫瘍作用により注目を集めています 。 メチルオフィオポゴノンBは、5位と7位にヒドロキシル基、6位と8位にメチル基、3位に(4-メトキシフェニル)メチル基を含む、ユニークな化学構造を持っています .

準備方法

合成経路と反応条件

メチルオフィオポゴノンBは、適切な前駆体を用いた様々な化学反応によって合成することができます温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を実現するために最適化されています .

工業的生産方法

メチルオフィオポゴノンBの工業的生産には、オフィオポゴン・ジャポニクス(Ophiopogon japonicus)の根から化合物を抽出することが含まれます。抽出プロセスには、乾燥、粉砕、アセトン、クロロホルム、メタノールなどの溶媒を用いた溶媒抽出などの手順が含まれます。 抽出された化合物は、その後、高性能液体クロマトグラフィー(HPLC)などの技術を用いて精製され、目的の純度が得られます .

化学反応解析

反応の種類

メチルオフィオポゴノンBは、以下の化学反応を起こします。

酸化: この化合物は、酸化されてキノンやその他の酸化誘導体を形成することができます。

還元: 還元反応により、この化合物は還元型に変換され、その化学的性質が変わります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、メチルオフィオポゴノンBの酸化誘導体、還元型、置換類似体などがあります。 これらの生成物は、異なる生物学的活性と性質を示す可能性があります .

科学研究への応用

メチルオフィオポゴノンBは、様々な科学研究に応用されています。

化学: ホモイソフラボノイドの反応性と性質を研究するためのモデル化合物として使用されています。

生物学: この化合物は、ヒト臍帯静脈内皮細胞を酸化ストレス誘導アポトーシスから保護することが示されており、心血管研究の潜在的な候補となっています.

医学: 抗酸化作用と抗腫瘍作用があるため、メチルオフィオポゴノンBは、がん治療や心血管疾患治療における潜在的な用途について研究されています.

産業: この化合物は、メラノソーム転移とメラノサイト樹状突起の伸長を阻害する能力があるため、皮膚色素沈着を制御することを目的とした化粧品製品で探索されています.

化学反応の分析

Types of Reactions

Methylophiopogonone B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and properties .

科学的研究の応用

Methylophiopogonone B has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of homoisoflavonoids.

作用機序

メチルオフィオポゴノンBは、いくつかの分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

メチルオフィオポゴノンBは、その特異的な化学構造と生物学的活性により、ホモイソフラボノイドの中でユニークな存在です。類似化合物には、以下のものがあります。

オフィオポゴニンB: オフィオポゴン・ジャポニクス(Ophiopogon japonicus)に含まれる別の化合物で、抗腫瘍作用があります.

オフィオポゴニンD: 非小細胞肺がんモデルでアポトーシスを誘導する能力で知られています.

その他のホモイソフラボノイド: 抗酸化作用と抗腫瘍作用が類似した様々なホモイソフラボノイド.

メチルオフィオポゴノンBは、その強力な抗酸化作用と複数のシグナル伝達経路を調節する能力により、様々な分野におけるさらなる研究開発に有望な候補となっています。

特性

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTFXZVBLOLETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)

![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)